

(2S,3S)-(-)-Glucodistylin: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: (2S,3S)-(-)-Glucodistylin

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Abstract

(2S,3S)-(-)-Glucodistylin is a flavanol glycoside first identified in the bark of the sawtooth oak, *Quercus acutissima*. This document provides a comprehensive overview of the discovery, isolation, and known biological activity of this compound. It details plausible experimental protocols for its extraction and purification and presents its inhibitory effects on the aldose reductase enzyme within the polyol pathway, a key target in diabetic complications research. Quantitative data is summarized, and the relevant biological pathway is visualized to support further research and development efforts.

Discovery and Source

(2S,3S)-(-)-Glucodistylin was first reported as a novel natural product isolated from an aqueous acetone extract of the bark of *Quercus acutissima* by Lee et al. in 2011. In their study, this flavanol glycoside was identified along with other known polyphenolic compounds, including gallate, (+)-catechin, and (+)-gallocatechin.

Physicochemical Properties

The fundamental physicochemical properties of **(2S,3S)-(-)-Glucodistylin** are summarized in the table below.

| Property | Value | Source |
|-------------------|---|---------|
| Molecular Formula | C ₂₁ H ₂₂ O ₁₂ | PubChem |
| Molecular Weight | 466.4 g/mol | PubChem |
| Appearance | Solid | PubChem |
| Melting Point | 169 - 171 °C | PubChem |

Biological Activity and Quantitative Data

(2S,3S)-(-)-Glucodistylin has demonstrated significant inhibitory activity against recombinant human aldose reductase, a key enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. The known quantitative biological data for Glucodistylin is presented below.

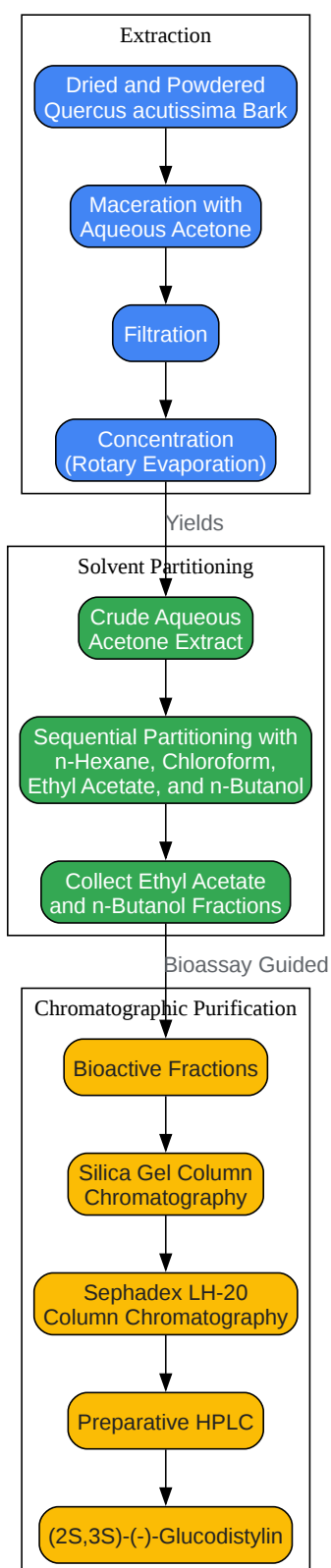
| Parameter | Value | Conditions | Source |
|--|--------|------------------------------------|--------|
| IC ₅₀ (Aldose Reductase Inhibition) | 7.2 µM | Recombinant human aldose reductase | |
| Sorbitol Accumulation Inhibition | 48.84% | at 50 µM | |

Experimental Protocols

While the specific, detailed experimental protocol from the original discovery paper by Lee et al. (2011) is not publicly available, a generalized procedure for the isolation of flavonoids from Quercus bark can be constructed based on established methodologies.

Extraction of (2S,3S)-(-)-Glucodistylin from Quercus acutissima Bark

This protocol outlines a plausible method for the extraction and purification of Glucodistylin.



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Figure 1: Generalized workflow for the isolation of **(2S,3S)-(-)-Glucodistylin**.

Methodology:

- **Preparation of Plant Material:** The bark of *Quercus acutissima* is collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered bark is macerated with an aqueous acetone solution (e.g., 70% acetone) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Filtration and Concentration:** The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone, yielding a crude aqueous extract.
- **Solvent Partitioning:** The crude aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Flavonoid glycosides like Glucodistylin are expected to partition into the more polar ethyl acetate and n-butanol fractions.
- **Column Chromatography:** The bioactive fractions (as determined by preliminary assays for aldose reductase inhibition) are subjected to column chromatography over a silica gel stationary phase. A gradient elution system, for example, with a mixture of chloroform and methanol of increasing polarity, is used to separate the components.
- **Further Purification:** Fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography, which separates molecules based on size and polarity.
- **Final Purification:** Final purification to yield **(2S,3S)-(-)-Glucodistylin** is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

Structure Elucidation

The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments would be conducted to determine the chemical structure:
 - ^1H NMR: To identify the number and types of protons and their neighboring environments.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall structure of the molecule, including the stereochemistry.

Note: The specific NMR and MS data for **(2S,3S)-(-)-Glucodistylin** are not available in the public domain from the conducted searches.

Signaling Pathway and Mechanism of Action

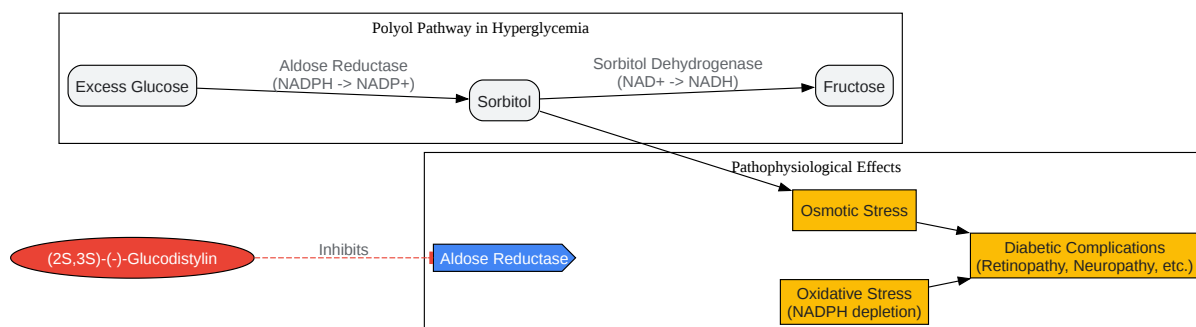
(2S,3S)-(-)-Glucodistylin acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. This pathway is a minor route for glucose metabolism that becomes significant under hyperglycemic conditions, such as in diabetes.

Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase reduces glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that reduces NAD^+ to NADH.

The accumulation of sorbitol leads to osmotic stress within cells that do not depend on insulin for glucose uptake, such as those in the lens, retina, nerves, and kidneys.^[1] This osmotic stress is a contributing factor to the development of diabetic complications like cataracts, retinopathy, neuropathy, and nephropathy.^[1]

By inhibiting aldose reductase, **(2S,3S)-(-)-Glucodistylin** prevents the conversion of excess glucose to sorbitol, thereby mitigating the downstream detrimental effects of the polyol

pathway.



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References

- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
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